

# Application Notes and Protocols: 2-Amino-5-methylnicotinic Acid in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739

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Disclaimer: Publicly available information on the specific medicinal chemistry applications of **2-Amino-5-methylnicotinic acid** is limited. The following application notes and protocols are presented as a detailed, representative example of how this scaffold could be utilized in drug discovery, based on the known biological activities of the broader class of nicotinic acid derivatives. The compounds, data, and specific pathways described herein are hypothetical and for illustrative purposes.

## Introduction

**2-Amino-5-methylnicotinic acid** is a substituted pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), and a modifiable pyridine ring, make it an attractive starting point for the design of novel therapeutic agents. Nicotinic acid and its derivatives have been explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials. This document outlines a hypothetical application of **2-Amino-5-methylnicotinic acid** derivatives as inhibitors of a fictional kinase, "Kinase-X," implicated in a cancer signaling pathway.

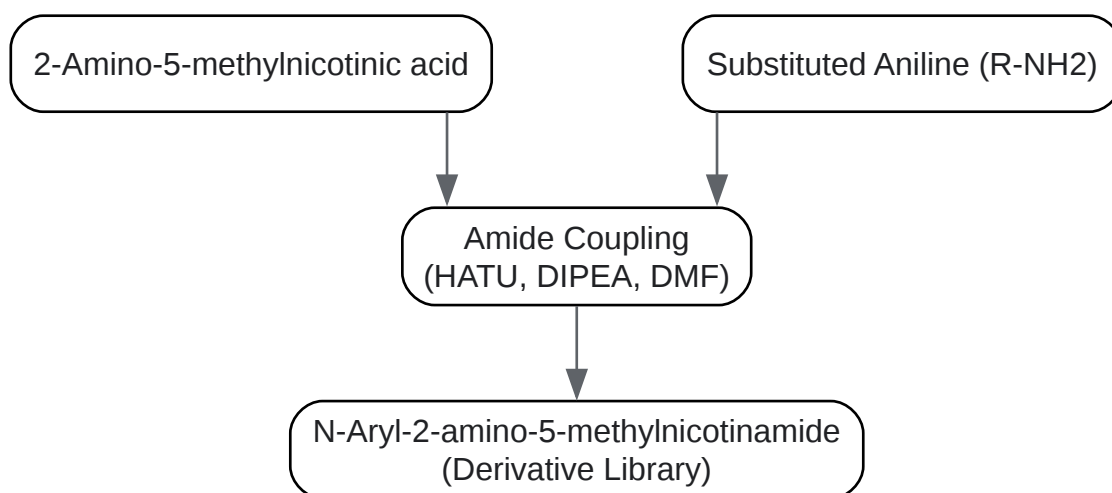
## Application Note 1: Design and Synthesis of Novel Kinase-X Inhibitors

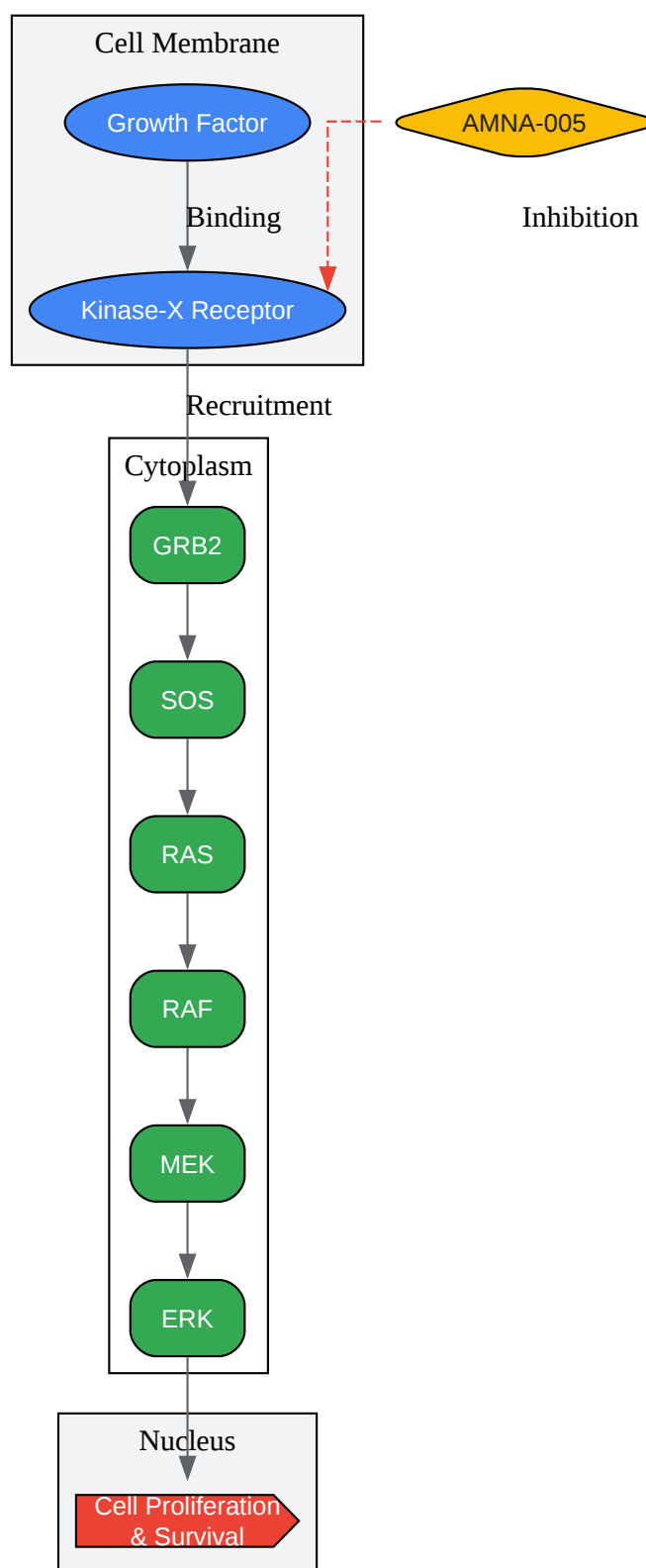
Objective: To synthesize and evaluate a series of N-aryl amide derivatives of **2-Amino-5-methylnicotinic acid** as potential inhibitors of Kinase-X.

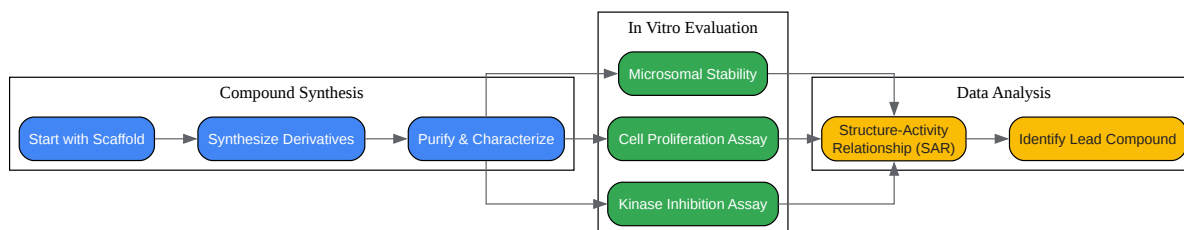
Rationale: The 2-aminopyridine core is a known hinge-binding motif for many protein kinases. By converting the carboxylic acid of **2-Amino-5-methylnicotinic acid** to a series of amides, we can explore the chemical space of the ATP-binding pocket of Kinase-X to identify potent and selective inhibitors. The 5-methyl group provides a handle for further derivatization if needed and can influence the physicochemical properties of the compounds.

General Synthesis Scheme:

A series of N-aryl amides of **2-Amino-5-methylnicotinic acid** were synthesized via a standard amide coupling reaction.







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